1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that features a unique combination of benzodioxole and benzofuran moieties linked through a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzofuran intermediates, followed by their coupling through a pyrrolidine ring formation. Key steps may include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Benzofuran Intermediate: This often involves the cyclization of phenol derivatives with aldehydes or ketones.
Coupling Reaction: The intermediates are then coupled using reagents such as Grignard reagents or organolithium compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine: shares structural similarities with other compounds containing benzodioxole or benzofuran moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-20(15-2-4-18-19(10-15)25-12-24-18)21-7-5-16(11-21)13-1-3-17-14(9-13)6-8-23-17/h1-4,9-10,16H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBGXHUOSJEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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